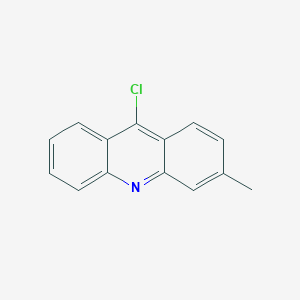

9-Chloro-3-methylacridine

Description

Historical Trajectory and Academic Evolution of Acridine (B1665455) Derivatives

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.orgnih.gov Initially, acridine derivatives gained prominence as dyes due to their unique coloration, though many were found to be not very lightfast and were relegated to niche applications. wikipedia.org The field saw a significant surge in interest during World War II with the development of the acridine-based antimalarial drug mepacrine, a crucial substitute for the scarce quinine. nih.govmdpi.com

The academic evolution of acridines has been marked by the development of key synthetic methodologies that allowed for the creation of a vast library of derivatives. The Bernthsen acridine synthesis, which involves condensing diphenylamine (B1679370) with carboxylic acids using zinc chloride, and the Ullmann synthesis are foundational methods that enabled the production of specifically substituted acridines. wikipedia.orgmdpi.comnumberanalytics.com In recent years, a renaissance in acridine research has been driven by the global challenge of increasing drug resistance, prompting scientists to explore this versatile scaffold for new therapeutic agents against a range of diseases. nih.govmdpi.com Modern synthetic approaches, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, have further expanded the accessibility and diversity of acridine compounds. numberanalytics.com

Foundational Relevance of Acridine Scaffolds in Chemical Sciences

The acridine scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and materials science, due to its unique physicochemical properties. mdpi.commdpi.com The planar, tricyclic aromatic system is a key feature that allows acridine derivatives to intercalate between the base pairs of DNA and RNA. wikipedia.orgresearchgate.net This mechanism of action is fundamental to their broad spectrum of biological activities, which include antiseptic, anticancer, antiviral, antimalarial, and antiparasitic properties. wikipedia.orgmdpi.commdpi.com Well-known compounds like proflavine (B1679165) (an antiseptic) and acridine orange (a nucleic acid stain) highlight the scaffold's utility. wikipedia.org

Beyond medicine, acridines are important in materials science. Their inherent fluorescence makes them valuable as dyes and fluorescent probes for biological imaging and sensing applications. ontosight.ainih.gov The ability to modify the acridine core at various positions allows for the fine-tuning of its electronic and photophysical properties, leading to the development of novel materials for optoelectronics and other advanced applications. nih.govresearchgate.netsioc-journal.cn

Structural Framework of Acridines and the Distinctive Role of Substitution Patterns

Acridine, with the chemical formula C₁₃H₉N, is a nitrogen-containing heterocyclic organic compound. wikipedia.org Its structure consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring, making it a dibenzo[b,e]pyridine. wikipedia.orgresearchgate.net The molecule is planar and structurally analogous to anthracene, with one of the central carbon-hydrogen (CH) groups replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts mild basicity to the molecule, with a ground state pKₐ of 5.1, similar to pyridine. wikipedia.org The planar and aromatic nature of the acridine ring system is crucial for its ability to participate in π-π stacking interactions and to intercalate with DNA. wikipedia.orgrsc.org

The C9 position of the acridine ring is particularly significant due to its heightened reactivity. psu.edu Located para to the nitrogen heteroatom, this carbon is highly electrophilic, making it a primary site for nucleophilic substitution reactions. thieme-connect.com Consequently, the functionalization of the 9-position is a central strategy in the synthesis of most acridine derivatives. researchgate.net

The nature of the substituent at the 9-position profoundly influences the compound's biological and chemical properties. For instance, 9-aminoacridines are a well-studied class of compounds with potent biological activities. psu.edu Conversely, 9-chloroacridine (B74977) derivatives often serve as key synthetic intermediates, where the chloro group acts as a good leaving group, facilitating the introduction of various other functional groups to create a diverse range of molecules. bme.hu

The introduction of substituents such as methyl (-CH₃) and chloro (-Cl) groups onto the acridine ring system significantly modulates its reactivity and biological interactions. Research has shown that these groups have distinct and often opposing effects.

A study on 9-aminoacridine (B1665356) derivatives demonstrated that the introduction of a chloro group, which is an electron-withdrawing substituent, increases the molecule's DNA binding affinity. tandfonline.com In contrast, the introduction of a methyl group, which is electron-donating, was found to reduce both the mutagenic activity and the DNA binding affinity. tandfonline.com The higher binding affinity of chlorinated derivatives is attributed to the increased electron-withdrawing nature of the ring, which enhances the intercalation process. tandfonline.com However, halogenated derivatives have also been observed to exhibit higher toxicity in some biological systems. tandfonline.com The position of the substituent is also critical; for example, some studies suggest that a methyl group at the C2 position can enhance antibacterial activity. researchgate.net

The following table, based on data from a study on substituted 9-aminoacridines, illustrates the quantitative impact of these substituents on DNA binding. tandfonline.com

| Compound | Substituent(s) | DNA Binding Affinity (K) / 10⁵ M⁻¹ |

| 9-Aminoacridine | None | 2.0 |

| 9-Amino-2-methylacridine | 2-Methyl | 1.1 |

| 9-Amino-2-chloroacridine | 2-Chloro | 11.0 |

| 9-Amino-2-bromoacridine | 2-Bromo | 16.0 |

This table is generated from data presented in research on the effects of substituents on 9-aminoacridine derivatives. tandfonline.com

Current Academic Research Landscape of Halogenated Methylacridines

The current research landscape for halogenated methylacridines, including 9-Chloro-3-methylacridine (CAS No. 16492-10-7), is primarily focused on synthetic chemistry and the development of novel compounds with potential therapeutic applications. bldpharm.comguidechem.combldpharm.com this compound itself is often utilized as a precursor or building block in multi-step syntheses. bilkent.edu.tr For example, it can be converted to the corresponding 9-amino-3-methylacridine for further derivatization to explore potential anticancer activities. bilkent.edu.tr

Broader research into halogenated acridines involves creating diverse analogues for biological evaluation. tandfonline.comliverpool.ac.uk Studies have explored the synthesis of various fluoro- and chloro-substituted acridines, often as part of the development of analogues for existing drugs or as novel chemical entities. rsc.orgrsc.org The formation of halogenated 9-methylacridines has also been noted as a potential side-reaction in certain cyclization processes, indicating ongoing investigation into the fundamental reaction mechanisms involving these structures. liverpool.ac.ukrsc.org The overarching goal of this research is to leverage the unique properties conferred by halogen and methyl substituents to design new molecules with enhanced efficacy and selectivity for various biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-3-methylacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXQUYIMZBBVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC=C3C(=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346784 | |

| Record name | 9-Chloro-3-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-10-7 | |

| Record name | 9-Chloro-3-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Chloro 3 Methylacridine and Analogues

Precursor Synthesis Strategies for Substituted Anthranilic Acids

The foundation for the synthesis of many acridine (B1665455) derivatives lies in the preparation of appropriately substituted anthranilic acids. These precursors are crucial as they form one of the key building blocks for the acridine scaffold. A common and effective method for synthesizing N-substituted anthranilic acids is the Ullmann condensation. This reaction involves the coupling of an aniline (B41778) derivative with a 2-halobenzoic acid in the presence of a copper catalyst. For the synthesis of 9-chloro-3-methylacridine, this would typically involve the reaction of 2-chloro-5-methylaniline (B1583412) with 2-chlorobenzoic acid.

Recent advancements have also explored solid-phase synthetic approaches for the preparation of N-substituted anthranilic acid derivatives. nih.gov These methods, such as the Buchwald-Hartwig amination and reductive amination, offer advantages in terms of purification and the ability to generate a diverse library of precursors. nih.gov The resulting N-arylanthranilic acids can then be carried forward to the cyclization step to form the acridone (B373769), which is a direct precursor to the target 9-chloroacridine (B74977) derivative. researchgate.net

Classical Cyclization Techniques for Acridine Ring Formation

The construction of the tricyclic acridine ring system is a critical step in the synthesis of this compound. Several classical methods have been established for this purpose, each with its own advantages and specific applications.

A widely employed method for the synthesis of 9-chloroacridines involves the cyclization of N-phenylanthranilic acids using phosphorus oxychloride (POCl₃). researchgate.netpharmaguideline.com In this reaction, the N-arylanthranilic acid is heated with an excess of phosphorus oxychloride, which acts as both a dehydrating and chlorinating agent. orgsyn.org This one-pot procedure directly yields the 9-chloroacridine derivative. The reaction proceeds through the formation of an intermediate acridone, which is then converted to the 9-chloro derivative by the action of POCl₃. researchgate.netpharmaguideline.com This method is particularly useful for preparing a variety of substituted 9-chloroacridines by starting with the appropriately substituted N-phenylanthranilic acid. researchgate.net

The Ullmann synthesis is a versatile method for the formation of C-N bonds and has been adapted for the construction of the acridine nucleus. nih.gov In this context, it typically involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, followed by a cyclization step to form an acridone. nih.gov This acridone can then be converted to the corresponding 9-chloroacridine. The initial condensation reaction to form the N-arylanthranilic acid is a key step in this sequence. scribd.com The subsequent cyclization is often promoted by dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid. researchgate.netscribd.com

The Bernthsen acridine synthesis is another classical method that is valuable for producing certain acridine derivatives. nih.gov This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures. wikipedia.orgyoutube.com For instance, reacting diphenylamine (B1679370) with acetic acid would yield 9-methylacridine (B196024). prepchem.com While this method directly produces a 9-substituted acridine, it is less direct for the synthesis of 9-chloroacridines. However, the resulting acridines can sometimes be further functionalized to introduce a chlorine atom at the 9-position if other synthetic routes are not feasible. The reaction conditions are often harsh, requiring temperatures between 200-270 °C for extended periods. wikipedia.org

Nucleophilic Substitution Reactions at the 9-Position

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic substitution, making 9-chloroacridines valuable intermediates for the synthesis of a wide array of 9-substituted acridine analogues.

The electron-deficient nature of the carbon at the 9-position of the acridine ring facilitates attack by various nucleophiles. pharmaguideline.com This reactivity allows for the displacement of the chloro group by a diverse range of substituents. Common nucleophiles used in these reactions include amines, hydrazines, thiols, and alkoxides, leading to the formation of 9-aminoacridines, 9-hydrazinoacridines, 9-thioacridines, and 9-alkoxyacridines, respectively. researchgate.netresearchgate.net These substitution reactions are typically carried out by heating the 9-chloroacridine with the desired nucleophile in a suitable solvent. researchgate.net The ease of this substitution provides a powerful tool for the diversification of the acridine scaffold and the synthesis of compounds with a wide range of chemical and physical properties.

Selective Derivatization Techniques

The synthesis of acridine derivatives often involves the initial construction of a core structure, which is then functionalized. The chlorine atom at the C-9 position of the acridine ring is particularly important for selective derivatization. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making 9-chloroacridine a versatile intermediate for introducing a wide range of functional groups.

The preparation of the 9-chloroacridine precursor is typically achieved by treating the corresponding acridone or N-phenylanthranilic acid with a chlorinating agent like phosphorus oxychloride (POCl3). pharmaguideline.comorgsyn.org For instance, N-phenylanthranilic acid reacts vigorously with POCl3 upon heating to yield 9-chloroacridine. orgsyn.org Once formed, the 9-chloro substituent can be readily displaced by various nucleophiles. For example, 9-methoxyacridine (B162088) can be used in coupling reactions, where the methoxy (B1213986) group is displaced by amines at room temperature, a milder alternative to the high temperatures often required for reactions with 9-chloroacridine. mdpi.com This reactivity allows for the targeted synthesis of diverse derivatives, such as the well-known DNA intercalating agent 9-aminoacridine (B1665356), which is synthesized by reacting 9-chloroacridine with ammonium (B1175870) carbonate in phenol. orgsyn.org

The general scheme for this derivatization is as follows:

Step 1: Cyclization and Chlorination: A substituted diphenylamine-2-carboxylic acid undergoes cyclization and chlorination, often in a one-pot reaction with POCl3, to yield the 9-chloroacridine derivative. pharmaguideline.com

Step 2: Nucleophilic Substitution: The resulting 9-chloroacridine is treated with a nucleophile (e.g., amines, phenols, thiols) to replace the chlorine atom and introduce the desired functional group at the 9-position. researchgate.net

This two-step sequence is fundamental for creating libraries of 9-substituted acridines for various chemical and biological applications.

Modern Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for the synthesis of acridine derivatives. These modern approaches often result in higher yields, shorter reaction times, and greater molecular diversity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov In the context of acridine synthesis, microwave irradiation has been successfully applied to the classical Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid using a dehydrating agent like zinc chloride. pharmaguideline.comclockss.org

Conventional heating for the Bernthsen synthesis of 9-substituted acridines often requires high temperatures (200-220°C) and prolonged reaction times, sometimes extending from 20 to 40 hours, with modest yields. tandfonline.com In stark contrast, the application of microwave irradiation can drastically reduce the reaction time to mere minutes while providing good to excellent yields (60-80%). tandfonline.comtandfonline.com For example, the reaction of diphenylamine with various carboxylic acids in the presence of zinc chloride under microwave irradiation at 200W was completed in 3.5 to 6 minutes. clockss.orgtandfonline.com This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture. tandfonline.com

The following table summarizes the significant improvement offered by microwave-assisted synthesis compared to conventional heating for the preparation of 9-substituted acridines.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

| Diphenylamine, Acetic acid, ZnCl₂ | Conventional Heating (200°C) | 8 hours | 82 | clockss.org |

| Diphenylamine, Acetic acid, ZnCl₂ | Microwave Irradiation (200W) | 5 minutes | 85 | clockss.org |

| Diphenylamine, Phenylacetic acid, ZnCl₂ | Conventional Heating | 20-40 hours | Low (~30%) | tandfonline.com |

| Diphenylamine, Phenylacetic acid, ZnCl₂ | Microwave Irradiation (120W) | 5 minutes | 75 | tandfonline.com |

| Diphenylamine, 4-Chlorophenylacetic acid, ZnCl₂ | Microwave Irradiation (120W) | 6 minutes | 80 | tandfonline.com |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. acs.org This approach offers significant advantages, including operational simplicity, high atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govacs.org

Several MCRs have been developed for the synthesis of the acridine core, particularly for acridine-1,8-dione and tetrahydroacridinone derivatives. A common strategy involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione), and a nitrogen source (such as an aniline, ammonium acetate, or hydrazone). acs.orgresearchgate.net These reactions can be catalyzed by various catalysts, including Lewis acids or even green catalysts in eco-friendly solvents like water. rsc.orgresearchgate.netrsc.org

A mechanistic study of the three-component reaction between an aldehyde, a 1,3-dione, and an aromatic amine revealed that the reaction proceeds through a Michael adduct intermediate, followed by cyclization and aromatization, contrary to the previously assumed Knoevenagel pathway. acs.org This method provides a versatile route to a wide array of functionalized acridines.

| Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |

| Benzaldehyde, 1,3-Cyclohexanedione, Hydrazone | Triethylamine / Ethanol | N-substituted acridine-1,8-dione | Not specified | researchgate.net |

| Aromatic Aldehyde, Dimedone, Aniline | Piperidine | Substituted tetrahydroacridinone | 42-66 | acs.org |

| Aldehyde, 1,3-Cyclohexanedione, Amine | FeCl₃ / Alcohol | Acridine | Not specified | researchgate.netrsc.org |

| Aldehyde, Dimedone, Aniline | Co/C catalyst / H₂O (Microwave) | Acridine derivative | up to 87 | rsc.org |

While many traditional acridine syntheses rely on metal-based catalysts like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), there is a growing interest in developing metal-free catalytic systems to enhance the sustainability of these processes. pharmaguideline.comresearchgate.netrsc.org Metal-free approaches can reduce costs, minimize toxic waste, and simplify product purification.

Some protocols for acridine synthesis have been developed that proceed without any catalyst, relying on thermal conditions to drive the reaction. researchgate.net These catalyst-free processes offer operational simplicity and good functional group tolerance. Additionally, organocatalysis, which uses small organic molecules as catalysts, is a prominent strategy in metal-free synthesis. For instance, the MCR for tetrahydroacridinones can be catalyzed by an organic base like piperidine. acs.org

Furthermore, acridinium (B8443388) salts themselves have emerged as potent organic photoredox catalysts. These metal-free catalysts can facilitate a variety of organic transformations, including C-H functionalization, under mild conditions using visible light. researchgate.net This opens up new avenues for the late-stage functionalization of complex molecules containing the acridine core without the need for transition metals.

Regioselective synthesis is crucial for controlling the precise placement of substituents on the acridine scaffold, which in turn dictates the molecule's chemical and biological properties. The reactivity of the acridine ring system governs the outcome of substitution reactions. The electron-deficient nature of the pyridine (B92270) part of the acridine system makes the 9-position highly susceptible to nucleophilic attack, as discussed in the derivatization section.

Conversely, electrophilic substitution reactions, such as nitration or halogenation, primarily occur on the electron-rich benzene (B151609) rings. The directing influence of existing substituents on the benzene rings will determine the position of new incoming electrophiles. For example, in pyrido[4,3,2-kl]acridine, an analogue of acridine, electrophilic substitution occurs regioselectively at the C-6 position due to the electronic properties of the heterocyclic system. nih.gov

Modern synthetic methods are continuously being developed to achieve higher regioselectivity. For instance, directed ortho-metalation (DoM) can be employed to functionalize specific positions adjacent to a directing group on the acridine core. Similarly, palladium-catalyzed cross-coupling reactions allow for the regioselective formation of C-C and C-N bonds at specific positions, provided a suitable handle like a halogen atom is present. acs.org The development of such protocols is essential for the rational design and synthesis of acridine derivatives with tailored functions.

Chemical Reactivity and Derivatization Pathways of 9 Chloro 3 Methylacridine

Reactivity of the Chloro Group at the 9-Position

The chlorine atom at the 9-position of the acridine (B1665455) ring is highly susceptible to nucleophilic attack and participates in various cross-coupling reactions. This reactivity is attributed to the electron-withdrawing nature of the acridine ring system, which activates the C9 position towards substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a principal reaction pathway for the functionalization of 9-chloro-3-methylacridine. The electron-deficient nature of the acridine core facilitates the displacement of the chloro group by a variety of nucleophiles.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 9-amino, 9-alkoxy/aryloxy, and 9-thioether acridine derivatives, respectively. The reaction typically proceeds under basic conditions to generate the active nucleophile. For instance, the reaction with primary or secondary amines affords N-substituted 9-amino-3-methylacridines. This transformation is often carried out in a polar solvent at elevated temperatures.

| Nucleophile | Product |

| Primary/Secondary Amines | 9-Amino-3-methylacridine derivatives |

| Alcohols/Phenols | 9-Alkoxy/Aryloxy-3-methylacridine derivatives |

| Thiols | 9-Thioether-3-methylacridine derivatives |

This table represents the general products of nucleophilic aromatic substitution reactions on this compound.

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl and heteroaryl substituents at the 9-position.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key methodology. wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines, offering a versatile route to diverse 9-aminoacridine (B1665356) derivatives under milder conditions than traditional nucleophilic substitution. wikipedia.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne, providing access to 9-alkynyl-3-methylacridines. organic-chemistry.orgwikipedia.org

| Coupling Reaction | Reactant | Bond Formed | Product |

| Suzuki-Miyaura | Organoboron Reagent | C-C | 9-Aryl/Heteroaryl-3-methylacridine |

| Buchwald-Hartwig | Amine | C-N | 9-Amino-3-methylacridine |

| Sonogashira | Terminal Alkyne | C-C (sp) | 9-Alkynyl-3-methylacridine |

This table summarizes common palladium-catalyzed cross-coupling reactions for the functionalization of the 9-position of this compound.

Reactions Involving the Methyl Group at the 3-Position

The methyl group at the 3-position of the acridine ring, being in a benzylic-like position, exhibits its own distinct reactivity, allowing for a different set of chemical transformations.

Benzylic Halogenation Reactions

The methyl group of this compound can undergo free-radical halogenation, most commonly bromination, at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for this transformation. commonorganicchemistry.comorganic-chemistry.orgmychemblog.com This reaction selectively introduces a bromine atom onto the methyl group, yielding 9-chloro-3-(bromomethyl)acridine. This product serves as a valuable intermediate for further nucleophilic substitution reactions at the benzylic carbon.

| Reagent | Initiator | Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | 9-Chloro-3-(bromomethyl)acridine |

This table outlines the typical conditions for the benzylic bromination of this compound.

Oxidation Reactions

The methyl group at the 3-position can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of a related compound, 9-methylacridine (B196024), to acridine-9-carboxylic acid has been reported using an oxidant in the presence of an oxidation catalyst. google.com Similar methodologies could potentially be applied to this compound to yield 9-chloroacridine-3-carboxylic acid. The choice of oxidant is crucial for controlling the extent of oxidation.

| Oxidizing Agent | Potential Product |

| Mild Oxidants (e.g., SeO2) | 9-Chloroacridine-3-carbaldehyde |

| Strong Oxidants (e.g., KMnO4, CrO3) | 9-Chloroacridine-3-carboxylic acid |

This table presents potential oxidation products of the methyl group in this compound.

C-H Activation and Functionalization Strategies

Direct functionalization of the C-H bonds of the methyl group represents a modern and atom-economical approach to derivatization. Transition metal-catalyzed C-H activation strategies can be employed to introduce new functional groups directly onto the methyl carbon. dmaiti.comnih.gov For instance, palladium-catalyzed C-H arylation or alkylation could potentially be used to form new C-C bonds. These reactions often require a directing group to achieve high regioselectivity, and the nitrogen atom within the acridine ring might serve this purpose, directing the catalyst to the proximate methyl group. Research in this area for acridine systems is an active field of investigation. rsc.org

| Reaction Type | Coupling Partner | Potential Product |

| C-H Arylation | Aryl Halide | 9-Chloro-3-(arylmethyl)acridine |

| C-H Alkylation | Alkyl Halide | 9-Chloro-3-(alkylmethyl)acridine |

This table illustrates potential C-H activation strategies for the methyl group of this compound.

Electrophilic Aromatic Substitution on the Acridine Ring System

The reactivity of the this compound scaffold in electrophilic aromatic substitution (SEAr) is governed by the electronic properties of the acridine nucleus itself and the directing effects of its substituents. The acridine system, being a nitrogen-containing heterocycle, is generally less reactive towards electrophiles than benzene (B151609). This is due to the higher electronegativity of the nitrogen atom, which reduces the electron density of the aromatic rings, a characteristic it shares with pyridine (B92270). Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration or sulfonation), the nitrogen atom is protonated, which further deactivates the ring system to a significant degree.

The substitution pattern on this compound is influenced by three key features:

The Acridine Nitrogen: As a deactivating group, it directs incoming electrophiles away from the central pyridine ring and towards the outer benzenoid rings.

The Methyl Group (at C3): This is an activating group that donates electron density and directs incoming electrophiles to the ortho and para positions relative to itself (positions 2 and 4).

Considering these factors, electrophilic attack is predicted to occur preferentially on the benzenoid ring containing the activating methyl group. The primary sites for substitution would be position 2 and, to a lesser extent, position 4, as these are activated by the methyl group. For unsubstituted acridine, electrophilic attack often results in disubstitution at the 2- and 7-positions. Therefore, positions 5 and 7 on the other ring remain potential, though less favored, sites for substitution.

Common electrophilic aromatic substitution reactions include:

Aromatic Nitration: This reaction involves the replacement of a hydrogen atom with a nitro (NO₂) group, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.

Aromatic Sulfonation: In this process, a sulfonic acid (SO₃H) group replaces a hydrogen atom. The reaction typically uses fuming sulfuric acid.

Friedel-Crafts Reactions: These reactions form new carbon-carbon bonds. Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃, while Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. It is important to note that Friedel-Crafts reactions generally fail on strongly deactivated rings, which could be a challenge for the acridine system, especially under protonated conditions.

While these principles provide a framework for predicting reactivity, specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in the scientific literature.

Heterocyclic Annulation and Ring Expansion Reactions

Heterocyclic annulation refers to the synthesis of polycyclic compounds by fusing a new ring onto an existing molecular framework. This strategy is a powerful tool in organic synthesis for building complex, multi-ring systems from simpler precursors. For acridine derivatives, annulation reactions can be employed to construct novel heteroacenes, which are of interest for their potential applications in materials science and medicinal chemistry. For instance, pyridoacridines, where a pyridine ring is fused to the acridine core, have been synthesized through methods like the Ullmann-amine coupling followed by cyclization. Other approaches have utilized copper-catalyzed tandem cyclization reactions to assemble the acridine nucleus itself, demonstrating the utility of annulation in building the core scaffold.

Ring expansion reactions are transformations that enlarge a cyclic system, offering a pathway to medium-sized or larger rings that can be challenging to synthesize directly. Such reactions often proceed through the rearrangement of a reactive intermediate. While ring expansion is a known strategy in heterocyclic chemistry, for example in the conversion of aziridines to larger nitrogen-containing rings, its application starting from an acridine substrate is not a commonly reported pathway.

Currently, there is a lack of specific documented examples in the chemical literature detailing heterocyclic annulation or ring expansion reactions where this compound is used as the starting substrate. Research in this area has predominantly focused on either the synthesis of the acridine core via annulation or the derivatization of the existing scaffold through substitution reactions.

Derivatization for Advanced Research Applications

The derivatization of the acridine scaffold is a cornerstone of medicinal chemistry research, owing to the wide range of biological activities exhibited by its derivatives, including anticancer, antimalarial, and antiseptic properties. The unique planar structure of the acridine nucleus allows it to intercalate with DNA, a mechanism central to the action of many acridine-based drugs.

For 9-chloroacridine (B74977) derivatives, including this compound, the most synthetically accessible and widely exploited point for derivatization is the carbon at position 9. The chlorine atom at this position is highly susceptible to nucleophilic substitution. This reactivity allows for the straightforward introduction of a diverse array of functional groups, enabling the systematic modification of the molecule's properties to enhance biological activity or to develop fluorescent probes for cellular imaging.

A prominent strategy involves the reaction of 9-chloroacridines with various amines, including amino acids, to generate N-substituted 9-aminoacridine derivatives. This pathway is valuable for creating libraries of compounds for biological screening. For example, N-(9-acridinyl) amino acid derivatives have been synthesized and evaluated for their potential as antiparasitic agents against Toxoplasma gondii. The reaction typically proceeds by reacting the 9-chloroacridine precursor with the desired amino-containing nucleophile.

The table below illustrates the general pathway for derivatization via nucleophilic substitution at the 9-position, based on the known reactivity of the 9-chloroacridine core.

| Nucleophile (Nu-H) | Resulting Derivative Class | Potential Application Area |

|---|---|---|

| Primary/Secondary Amines (R-NH₂) | 9-Alkyl/Arylaminoacridines | Anticancer, Antimalarial Agents |

| Amino Acids | N-(9-Acridinyl) Amino Acids | Antiparasitic, Anticancer Agents |

| Hydrazine Derivatives | 9-Hydrazinoacridines | Synthetic Intermediates |

| Thiols (R-SH) | 9-(Alkyl/Arylthio)acridines | Biological Probes |

| Alcohols/Phenols (R-OH) | 9-Alkoxy/Aryloxyacridines | Fluorescent Dyes, DNA Probes |

This versatile derivatization at the C9 position allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of 9-Chloro-3-methylacridine is expected to provide distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for seven protons, while the aliphatic region would show a signal for the methyl group.

The methyl protons (3-CH₃) are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift would be in the typical range for a methyl group attached to an aromatic ring. The seven aromatic protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. Protons on the same ring will couple with each other, with typical coupling constants for ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) relationships.

The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing chloro group, as well as the inherent anisotropy of the acridine (B1665455) ring system. Protons adjacent to the nitrogen atom (H1 and H8) are expected to be significantly deshielded and appear at the lowest field. For the parent compound, acridine, these protons appear far downfield researchgate.net. The specific substitution pattern of this compound would lead to a unique set of chemical shifts and coupling patterns, allowing for the complete assignment of the aromatic signals. For instance, ¹H NMR data for the related compound 9-methylacridine (B196024) shows aromatic protons in the range of 7.490 to 8.196 ppm and a methyl signal at 3.017 ppm chemicalbook.com.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 8.2 - 8.4 | d (doublet) | J_ortho ≈ 8.5 |

| H2 | 7.6 - 7.8 | s (singlet) or d (doublet) | J_meta ≈ 2.0 (if coupled to H4) |

| H4 | 7.9 - 8.1 | s (singlet) or d (doublet) | J_meta ≈ 2.0 (if coupled to H2) |

| H5 | 7.8 - 8.0 | d (doublet) | J_ortho ≈ 8.5 |

| H6 | 7.4 - 7.6 | t (triplet) | J_ortho ≈ 7.5 |

| H7 | 7.6 - 7.8 | t (triplet) | J_ortho ≈ 7.5 |

| H8 | 8.1 - 8.3 | d (doublet) | J_ortho ≈ 8.5 |

| 3-CH₃ | 2.5 - 2.7 | s (singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound would display 14 distinct signals, one for each unique carbon atom. The chemical shifts provide direct information about the carbon skeleton.

The methyl carbon (3-CH₃) would appear at a high field (upfield), typically around 20-25 ppm. The aromatic and heterocyclic carbons would resonate at a lower field (downfield, ~115-150 ppm) due to the sp² hybridization and the influence of the aromatic system youtube.com. Quaternary carbons, those without any attached protons (C3, C9, C4a, C5a, C8a, C9a), often exhibit signals of lower intensity youtube.com. The carbon bearing the chlorine atom (C9) and the carbon attached to the nitrogen (C9a and C8a) are expected to be significantly downfield. Spectral data for 9-methylacridine serves as a useful reference for predicting these shifts nih.govchemicalbook.com.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| 3-CH₃ | 20 - 25 | Aliphatic carbon, upfield. |

| C1 | 125 - 130 | Aromatic CH. |

| C2 | 124 - 128 | Aromatic CH. |

| C3 | 135 - 140 | Quaternary carbon attached to CH₃. |

| C4 | 128 - 132 | Aromatic CH. |

| C4a | 140 - 145 | Quaternary bridgehead carbon. |

| C5 | 126 - 130 | Aromatic CH. |

| C6 | 129 - 133 | Aromatic CH. |

| C7 | 127 - 131 | Aromatic CH. |

| C8 | 125 - 129 | Aromatic CH. |

| C8a | 145 - 150 | Quaternary carbon adjacent to N. |

| C9 | 148 - 155 | Quaternary carbon attached to Cl. |

| C9a | 147 - 152 | Quaternary carbon adjacent to N. |

| C10a | 120 - 125 | Quaternary bridgehead carbon. |

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for complex molecules like substituted acridines mdpi.com. These techniques reveal correlations between nuclei, confirming the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show cross-peaks between adjacent aromatic protons (e.g., H1-H2, H5-H6, H6-H7, H7-H8), confirming their positions within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J_CH). It would definitively link the proton signals to their corresponding carbon signals (e.g., the methyl proton singlet to the methyl carbon signal, and each aromatic proton to its respective sp² carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range correlations (2-3 bonds) between protons and carbons (²J_CH, ³J_CH). Key correlations would include the one between the methyl protons and carbons C2, C3, and C4, confirming the position of the methyl group. Correlations from aromatic protons to the quaternary carbons would be vital for assigning these otherwise unidentifiable signals. For example, HMBC has been successfully used to confirm the substitution pattern in sulfonated acridone (B373769) derivatives mdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It would provide evidence for the spatial arrangement of the substituents. For instance, a NOESY cross-peak between the methyl protons (3-CH₃) and the H2 and H4 protons would confirm their proximity on the same side of the molecule.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns uni-saarland.dewikipedia.org. For this compound (C₁₄H₁₀ClN), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺•) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks: the M⁺• peak and an M+2 peak with approximately one-third the intensity miamioh.eduyoutube.com. This isotopic signature is a clear indicator of the presence of one chlorine atom.

The fragmentation of the molecular ion provides further structural proof. Aromatic systems are relatively stable, often resulting in an intense molecular ion peak libretexts.org. Key fragmentation pathways would include:

Loss of a chlorine radical: A significant fragment would be observed at [M-35]⁺ and [M-37]⁺, corresponding to the loss of the chlorine atom. Data for 9-chloroacridine (B74977) shows a strong peak for the [M-Cl]⁺ fragment nih.gov.

Loss of a methyl radical: Fragmentation by loss of the methyl group would result in a peak at [M-15]⁺.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the ring system.

Predicted Mass Spectrometry Data for this compound (C₁₄H₁₀ClN)

| m/z Value | Ion Formula | Identity/Origin | Notes |

| 229 / 231 | [C₁₄H₁₀ClN]⁺• | Molecular Ion (M⁺•) | Isotopic pattern (3:1 ratio) confirms one Cl atom. |

| 194 | [C₁₄H₁₀N]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 214 / 216 | [C₁₃H₇ClN]⁺• | [M-CH₃]⁺ | Loss of a methyl radical. Isotopic pattern remains. |

| 167 | [C₁₃H₉]⁺ | [M-Cl-HCN]⁺ | Loss of Cl followed by loss of HCN. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule dummies.com. The IR spectrum of this compound would show absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹ vscht.cz.

Aliphatic C-H Stretch: The C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹ vscht.cz.

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic acridine core will appear in the 1650-1450 cm⁻¹ region youtube.com.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 850-550 cm⁻¹ libretexts.org.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H stretch | Methyl (CH₃) | Medium |

| 1620 - 1450 | C=C and C=N stretch | Aromatic/Heterocyclic Ring | Medium to Strong |

| 1470 - 1430 | C-H bend (asymmetric) | Methyl (CH₃) | Medium |

| 1390 - 1370 | C-H bend (symmetric) | Methyl (CH₃) | Medium |

| 850 - 750 | C-H bend (out-of-plane) | Aromatic | Strong |

| 800 - 600 | C-Cl stretch | Aryl Halide | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems mdpi.com. The extended aromatic system of the acridine core is a strong chromophore.

Acridine and its derivatives typically exhibit multiple absorption bands in the UV-Vis region, arising from π → π* electronic transitions researchgate.netresearchgate.net. The spectra are often characterized by fine vibrational structure. For the parent acridine molecule, characteristic absorptions are observed in the UV and visible regions nist.gov. The introduction of substituents onto the acridine ring modifies the electronic properties and thus shifts the absorption maxima (λ_max).

The methyl group (-CH₃) is a weak electron-donating group and typically causes a small bathochromic (red) shift and a hyperchromic effect (increased absorption intensity). The chlorine atom (-Cl), acting as an auxochrome, possesses lone pairs of electrons that can interact with the π-system, often resulting in a bathochromic shift. The combined electronic effects of these two substituents at the 3 and 9 positions would result in a unique UV-Vis spectrum for this compound, with absorption maxima shifted compared to unsubstituted acridine. Studies on various acridine derivatives confirm that their UV-Vis spectra show significant absorption in the 350-450 nm range researchgate.net.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed electron density map and, from that, a model of the molecular structure.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystallographic analysis of closely related acridine derivatives, such as 9-chloroacridine, provides a clear framework for how such a study would be conducted and the nature of the expected results. core.ac.uk For instance, the crystal structure of 9-chloroacridine reveals a nearly planar tricyclic system, a characteristic feature of the acridine core. core.ac.uk

Should a single crystal of this compound of sufficient quality be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information would definitively confirm the substitution pattern, specifically the positions of the chloro and methyl groups on the acridine scaffold. Furthermore, it would reveal intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing arrangement. rsc.org

The resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below for a related acridine derivative. This table includes key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics, which are crucial for the validation and dissemination of the crystal structure. acs.org

Interactive Data Table: Illustrative Crystallographic Data for a Substituted Acridine Derivative

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀ClN |

| Formula Weight | 227.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 12.1... |

| c (Å) | 9.8... |

| α (°) | 90 |

| β (°) | 105.2... |

| γ (°) | 90 |

| Volume (ų) | 980... |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: The data presented in this table is for illustrative purposes for a representative substituted acridine and is not the experimental data for this compound.

Advanced Analytical Techniques for Purity and Homogeneity Assessment

Ensuring the purity and homogeneity of a chemical compound is critical for its use in research and development. A variety of advanced analytical techniques are employed to detect and quantify impurities, thereby establishing a purity profile for the substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. moravek.com For this compound, a reversed-phase HPLC method would likely be developed. ptfarm.pl This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Detection would most likely be performed using a UV detector, leveraging the strong UV absorbance of the acridine chromophore. ptfarm.pl The method would be validated to demonstrate its specificity, linearity, accuracy, and precision in quantifying this compound and separating it from potential impurities, starting materials, or degradation products. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. nih.gov For this compound, a GC-MS method would involve injecting a solution of the compound into a heated injection port to facilitate vaporization. The vaporized sample would then be separated on a capillary column, often with a non-polar stationary phase. oup.comgdut.edu.cn The separated components would then be ionized, typically by electron ionization (EI), and the resulting mass spectrum would provide a molecular fingerprint, confirming the molecular weight and fragmentation pattern of the compound and any potential volatile impurities. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. smithers.com It provides experimental values for the percentage of carbon, hydrogen, nitrogen, and other elements present in the molecule. elementar.com For this compound (C₁₄H₁₀ClN), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical values, providing strong evidence for the compound's identity and purity. intertek.com Any significant deviation could indicate the presence of impurities or residual solvents. spectroscopyonline.com

Interactive Data Table: Summary of Advanced Analytical Techniques for Purity Assessment

| Technique | Typical Parameters | Expected Outcome for this compound |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at ~254 nm | A major peak corresponding to the compound with a specific retention time. Purity is determined by the area percentage of this peak. |

| GC-MS | Column: Capillary (e.g., HP-5MS); Ionization: Electron Ionization (EI) | A single major peak in the chromatogram. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern. |

| Elemental Analysis | Combustion Analysis | Experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values (C: 73.85%, H: 4.43%, Cl: 15.57%, N: 6.15%). |

Mechanistic Investigations of Molecular Interactions and Research Applications

DNA and RNA Intercalation Mechanisms

Acridine (B1665455) derivatives are well-known for their ability to intercalate into the helical structure of DNA and RNA. This process, where the planar acridine ring stacks between the base pairs of the nucleic acid, is a primary mechanism of action for many compounds in this class. While specific studies on 9-Chloro-3-methylacridine are not extensively detailed in the provided literature, the general principles of intercalation derived from related acridine compounds can be extrapolated.

Spectroscopic Probes for DNA Binding Studies (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic techniques are invaluable tools for characterizing the binding of small molecules like acridines to DNA. These methods can provide insights into the mode of binding, the strength of the interaction, and the conformational changes induced in the DNA structure.

UV-Vis Spectroscopy: The interaction of acridine derivatives with DNA can be monitored by changes in their ultraviolet-visible absorption spectra. Typically, upon intercalation, a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (decreased absorbance) are observed. These spectral changes are indicative of the electronic coupling between the acridine chromophore and the DNA bases. For various acridine derivatives, binding constants with DNA have been calculated from UV-Vis spectroscopic titrations, with values ranging from 2.0 x 10³ M⁻¹ to 3.1 x 10⁴ M⁻¹. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is another sensitive technique used to study DNA binding. Many acridine derivatives are fluorescent, and their emission properties can be altered upon binding to DNA. An enhancement or quenching of fluorescence can occur, providing information about the binding event.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting changes in the secondary structure of DNA upon ligand binding. The intercalation of a molecule into the DNA helix can induce changes in the CD spectrum of DNA, reflecting alterations in the helical twist and base pair stacking. Studies on various acridine derivatives have utilized UV-Vis, fluorescence, and circular dichroism measurements to confirm their effective interaction with calf thymus DNA (ctDNA), through either intercalation or external binding. nih.gov

While these techniques are standard for studying such interactions, specific spectroscopic data for this compound's binding to DNA is not available in the provided search results.

Molecular Modeling of Intercalation Complexes

Computational methods, such as molecular docking and molecular dynamics simulations, provide atomic-level insights into the intercalation process. These models can predict the preferred binding orientation of the acridine molecule within the DNA helix and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Molecular docking studies on 3,9-disubstituted acridines have suggested different interaction modes with topoisomerase I versus topoisomerase IIα. mdpi.comnih.gov However, specific molecular modeling studies detailing the intercalation complex of this compound with DNA were not found in the provided search results.

Influence of Substituent Effects on Binding Affinity and Selectivity

The nature and position of substituents on the acridine ring can significantly influence its DNA binding affinity and sequence selectivity. The chloro group at position 9 and the methyl group at position 3 of this compound are expected to modulate its electronic properties and steric profile, thereby affecting its interaction with DNA.

Studies on other acridine derivatives have shown that substituent type and position can greatly influence both the affinity for DNA and the thermodynamic driving forces of the binding process (enthalpy or entropy-driven). nih.gov For instance, the positioning of a methoxy (B1213986) substituent on the anilino ring of anilinoacridines directs their DNA-binding properties. nih.gov In a series of 6-chloro-2-substituted-9-aminoacridines, however, the apparent binding constants were found to be generally insensitive to the substituent effects, which was attributed to a masking effect of the formal charge on the ring. nih.gov A strong correlation between the lipophilicity of 3,9-disubstituted acridines and their ability to stabilize the intercalation complex has also been identified. mdpi.comnih.gov Specific experimental data on how the chloro and methyl groups of this compound precisely influence its DNA binding affinity and selectivity is not available in the provided search results.

Enzyme Inhibition Mechanisms (Excluding Therapeutic Efficacy)

Acridine derivatives have been extensively studied as inhibitors of various enzymes, particularly those involved in DNA metabolism. The inhibitory action often stems from their ability to interfere with the enzyme's interaction with its DNA substrate.

Topoisomerase Inhibition (Type I and II)

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like replication and transcription. nih.gov Many acridine-based compounds are known to inhibit these enzymes.

Topoisomerase I (Topo I): Topo I relaxes supercoiled DNA by creating a transient single-strand break. Some acridine derivatives inhibit Topo I by binding to the DNA, which in turn prevents the enzyme from carrying out its function. mdpi.com Unwinding assays with other acridine derivatives have shown that the inhibition of Topo I is often caused by the binding of the derivative to the DNA molecule rather than direct inhibition of the enzyme itself. mdpi.com

Topoisomerase II (Topo II): Topo II alters DNA topology by creating a transient double-strand break. Acridine derivatives can act as Topo II inhibitors. mdpi.com Some acridine compounds have shown a strong inhibitory effect against Topo II at low concentrations. nih.gov Assays to determine the mode of inhibition have verified that some novel acridine compounds act as topoisomerase suppressors rather than poisons. nih.gov

While the general class of acridines is known to inhibit topoisomerases, specific mechanistic studies detailing the inhibition of Topoisomerase I and II by this compound are not present in the provided search results.

Telomerase Modulation

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. The modulation of telomerase activity is an area of interest in aging and cancer research. While some natural compounds are known to modulate telomerase expression and activity, there is no specific information in the provided search results regarding the modulation of telomerase by this compound. nih.gov

Chitinase Enzyme Interaction Studies

Chitinases are enzymes that break down chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods. As such, they are a target for the development of antifungal and antiparasitic agents. The potential for acridine derivatives to act as chitinase inhibitors has been explored through computational and in vitro studies. uwa.edu.aunih.govresearchgate.netresearchgate.net

Recent research has focused on the repositioning of known drug scaffolds to identify new biological targets. In this context, inverse virtual screening has suggested that acridine derivatives could be effective inhibitors of chitinase enzymes. nih.govresearchgate.net Subsequent molecular docking and in vitro assays have supported this hypothesis, identifying spiro-acridine derivatives as a new class of fungal chitinase inhibitors. uwa.edu.aunih.govscispace.com One study found that out of several tested compounds, one spiro-acridine derivative was the most active, with an IC50 of 0.6 ng/µL. nih.govresearchgate.net

The proposed mechanism of interaction involves the acridine scaffold binding to the active site of the chitinase. uwa.edu.auresearchgate.net Molecular dynamics simulations have shown that these derivatives can form stable complexes within the active site of chitinases from fungi such as Aspergillus fumigatus and Trichoderma harzianum. nih.govresearchgate.net A key interaction appears to be with the DXDXE motif, which is crucial for the catalytic activity of the enzyme. researchgate.net

While these studies establish the potential of the acridine scaffold for chitinase inhibition, specific research on the interaction between this compound and chitinase is not extensively documented in the available literature. However, based on the findings for other acridine derivatives, it is plausible that this compound could also exhibit inhibitory activity. The chlorine atom at the 9-position, being electron-withdrawing, and the methyl group at the 3-position, being electron-donating, would modulate the electronic properties of the acridine ring system. This could in turn influence its binding affinity and interaction with the amino acid residues in the active site of chitinase. Further experimental and computational studies are needed to validate this hypothesis and to determine the specific binding mode and inhibitory potency of this compound against various chitinases.

Table 1: Inhibitory Activity of Selected Acridine Derivatives against Fungal Chitinase

| Compound | Target Enzyme | IC50 | Reference |

| Spiro-acridine derivative 5 | Fungal Chitinase | 0.6 ng/µL | nih.govresearchgate.net |

| Spiro-acridine derivative 7 | Fungal Chitinase | 0.58 µg | researchgate.net |

| Spiro-acridine derivative 9 | Fungal Chitinase | Not specified as most active | researchgate.net |

This table presents data for spiro-acridine derivatives as specific data for this compound was not available.

Acetylcholinesterase and Carbonic Anhydrase Inhibition Mechanisms

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease. The acridine scaffold is a well-known pharmacophore for AChE inhibitors, with tacrine (9-amino-1,2,3,4-tetrahydroacridine) being the first FDA-approved drug for this indication. nih.gov

Derivatives of acridine have been extensively studied as AChE inhibitors. nih.govnih.gov The mechanism of inhibition often involves the planar acridine ring system interacting with the active site of the enzyme. Kinetic studies of various 9-substituted acridine derivatives have often revealed a mixed type of inhibition, suggesting that these compounds may bind to both the catalytic active site and peripheral anionic sites of the enzyme. nih.govsemanticscholar.org Molecular docking studies have helped to elucidate the specific interactions, which can include hydrogen bonding and π-π stacking with key amino acid residues in the enzyme's active site gorge. nih.govsemanticscholar.org

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.govtandfonline.comresearchgate.net

The acridine scaffold has been utilized in the design of CA inhibitors. For example, a sulfonamide derivative of acridine orange has been shown to be a potent, low nanomolar inhibitor of the tumor-associated isoform CA IX, while showing weaker inhibition of the cytosolic isoforms CA I and II. nih.govtandfonline.comresearchgate.net The primary sulfonamide group is a well-established zinc-binding group in CA inhibitors, and its attachment to the acridine scaffold allows for targeted delivery and additional interactions within the enzyme's active site. nih.govtandfonline.com The acridine moiety itself can contribute to the binding affinity and selectivity for different CA isoforms.

The inhibition mechanism of an acridine-based sulfonamide involves the sulfonamide group coordinating to the zinc ion in the active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis. nih.govtandfonline.com The acridine portion of the molecule can then form additional interactions with amino acid residues lining the active site cavity, which can enhance the potency and isoform selectivity of the inhibitor.

For this compound itself (which is not a sulfonamide), any inhibitory activity against CA would likely proceed through a different mechanism, possibly by occluding the entrance to the active site or through other non-classical inhibition pathways. However, without a zinc-binding group, it is not expected to be a potent CA inhibitor in the classical sense.

Table 2: Inhibition Data for Acridine Derivatives against AChE and CA

| Compound | Target Enzyme | Inhibition Constant (Ki or IC50) | Type of Inhibition | Reference |

| 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine | Butyrylcholinesterase | IC50 = 2.90 ± 0.23 µM | Mixed | nih.govfrontiersin.org |

| Acridine orange-sulfonamide derivative | Carbonic Anhydrase IX | Low nanomolar Ki | Not specified | nih.govtandfonline.comresearchgate.net |

| Acridine orange-sulfonamide derivative | Carbonic Anhydrase I | Micromolar Ki | Not specified | nih.govtandfonline.comresearchgate.net |

| Acridine orange-sulfonamide derivative | Carbonic Anhydrase II | Micromolar Ki | Not specified | nih.govtandfonline.comresearchgate.net |

This table presents data for other acridine derivatives to illustrate the potential inhibitory activities of this class of compounds.

Role as Catalytic Ligands in Organic Reactions

Ligand Design for Transition Metal Catalysis (e.g., Pd(II)-Catalyzed C-H Alkylation)

The development of efficient and selective transition metal-catalyzed reactions is highly dependent on the design of the supporting ligands. acs.org In palladium(II)-catalyzed C-H functionalization reactions, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. acs.orgnih.govnih.gov Acridine derivatives have emerged as a promising class of ligands for such transformations.

The design of ligands for Pd(II)-catalyzed C-H alkylation focuses on several key aspects:

Coordinating Ability: The ligand must be able to coordinate to the palladium center to influence its catalytic activity. For acridine derivatives like this compound, the nitrogen atom of the heterocyclic ring is the primary coordination site.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can significantly impact the different steps of the catalytic cycle, including C-H activation and reductive elimination. The presence of a 3-methyl group (electron-donating) and a 9-chloro group (electron-withdrawing) on the acridine scaffold of this compound would create a specific electronic environment at the palladium center upon coordination. This could be tuned to optimize the catalytic process.

Steric Hindrance: The steric bulk of the ligand can influence the selectivity of the reaction, for example, by directing the C-H activation to a less hindered position or by promoting a specific coordination geometry around the metal.

Studies on related systems, such as the use of pyridine-type ligands in Pd-catalyzed C-H acetoxylation, have shown that the nature of the ligand can influence the resting state of the catalyst (monomeric vs. dimeric) and the rate-limiting step of the reaction. nih.gov While specific studies employing this compound as a ligand in Pd(II)-catalyzed C-H alkylation are not widely reported, the general principles of ligand design suggest that it could be a viable candidate. The tunability of the acridine scaffold through substitution allows for the fine-tuning of its properties to achieve desired catalytic outcomes.

Mechanistic Aspects of Acridine-Mediated Catalysis

The mechanism of palladium-catalyzed C-H functionalization reactions is complex and often involves a series of elementary steps. When an acridine derivative such as this compound acts as a ligand, it is expected to participate in and influence several of these steps. A plausible catalytic cycle for a Pd(II)-catalyzed C-H alkylation reaction mediated by an acridine ligand is depicted below.

Oxidative Addition or Transmetalation: The palladacycle can then react with the alkylating agent. Depending on the nature of the alkylating agent, this can occur via oxidative addition of an alkyl halide, leading to a Pd(IV) intermediate, or through transmetalation with an organometallic reagent.

Reductive Elimination: The final step is the reductive elimination from the palladium center, which forms the new carbon-carbon bond of the alkylated product and regenerates the active Pd(II) catalyst. nih.govmdpi.com The acridine ligand remains coordinated to the palladium throughout the cycle, or it may dissociate and re-coordinate at different stages.

The electronic properties of the this compound ligand would play a significant role in this catalytic cycle. The electron-donating methyl group could enhance the electron density at the palladium center, potentially facilitating the oxidative addition step. Conversely, the electron-withdrawing chloro group could make the palladium center more electrophilic, which might favor the initial C-H activation step. The balance of these electronic effects, along with the steric profile of the ligand, would ultimately determine the efficiency and selectivity of the catalytic reaction. Mechanistic studies on 9(10H)-acridinone have provided insights into site-selective C-H bond activation and arylation, suggesting that the formation of palladacycles is a key mechanistic feature. acs.org

Applications in Material Science Research

Organic Semiconductor Properties (Theoretical and Experimental Foundations)

Organic semiconductors are materials based on carbon-containing molecules or polymers that exhibit semiconducting properties. researchgate.net They are of great interest for applications in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netmdpi.com The electronic properties of organic semiconductors are intrinsically linked to their molecular structure, particularly the extent of π-conjugation.

Acridine and its derivatives, with their extended π-conjugated aromatic system, are promising candidates for organic semiconductor materials. The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap (band gap), can be tuned by introducing various substituent groups onto the acridine core. jocpr.comresearchgate.netirjweb.com

Theoretical Foundations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of organic molecules. jocpr.compitt.edu For a molecule like this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule.

Calculate HOMO and LUMO energies: The HOMO level is related to the ionization potential (the ability to donate an electron), while the LUMO level is related to the electron affinity (the ability to accept an electron). irjweb.com These energy levels are crucial for determining the charge injection and transport properties of the material.

Determine the HOMO-LUMO gap: This energy gap is a key parameter that determines the optical and electronic properties of the semiconductor, including its color and the energy required to create an electron-hole pair. irjweb.com

The substituents on the acridine ring have a predictable effect on these properties. The 3-methyl group, being an electron-donating group, would be expected to raise the HOMO energy level. The 9-chloro group, being an electron-withdrawing group, would be expected to lower both the HOMO and LUMO energy levels. The net effect on the HOMO-LUMO gap would depend on the relative magnitude of these shifts.

Experimental Foundations

Experimentally, the semiconductor properties of acridine derivatives can be investigated through various techniques:

UV-Visible Spectroscopy: This technique is used to determine the optical absorption and emission properties of the material, from which the optical band gap can be estimated. pitt.edu

Electrochemistry (Cyclic Voltammetry): This method is used to measure the oxidation and reduction potentials of the molecule, which can be correlated with the HOMO and LUMO energy levels, respectively. nih.gov

Device Fabrication and Characterization: The ultimate test of a material's semiconductor properties is to incorporate it into an electronic device, such as an OFET, and measure its performance, including charge carrier mobility and on/off ratio. mdpi.com

Table 3: Theoretical Electronic Properties of Selected Acridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

| Acridine Derivative P1 | -5.463 | -0.665 | 4.798 | jocpr.com |

| Acridine Derivative P2 | -5.244 | -0.890 | 4.355 | jocpr.com |

| Acridine Derivative P3 | -5.270 | -1.045 | 4.224 | jocpr.com |

| Acridine Derivative P4 | -5.823 | -1.798 | 4.025 | jocpr.com |

This table presents calculated data for various substituted acridine derivatives to illustrate the tunability of their electronic properties. Specific theoretical data for this compound was not found in the searched literature.

Fluorescent Probe Design and Photophysical Studies

The acridine scaffold, a key component of this compound, serves as a valuable fluorophore in the design of fluorescent probes. Researchers have successfully coupled the acridine structure, such as in 9-methylacridine (B196024), with various carboxylic acids, including amino acids, to create fluorescent ester conjugates nih.gov. These conjugates are designed to act as photoremovable protecting groups, releasing the parent carboxylic acid upon irradiation with UV light nih.gov.